(5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-17(13-12-15(24-19-13)14-4-3-11-23-14)21-9-7-20(8-10-21)16-5-1-2-6-18-16/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULKKOOQMWCMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This compound features a furan ring, an isoxazole moiety, and a piperazine derivative, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 273.30 g/mol. The structural components include:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Isoxazole ring : A five-membered heterocyclic compound containing both nitrogen and oxygen.
- Piperazine moiety : A six-membered ring containing two nitrogen atoms.
The biological activity of this compound is believed to be mediated through various mechanisms, including:
- Enzyme inhibition : Potential interactions with enzymes, possibly affecting metabolic pathways.
- Receptor modulation : Binding to specific receptors which may alter cellular signaling pathways.
- Ion channel interaction : Modulating ion channels that can influence neurotransmission and muscle contraction.
Anticancer Activity
Preliminary studies have indicated that compounds similar to this compound show significant activity against various cancer cell lines. For instance:
- In vitro studies demonstrated cytotoxic effects against breast cancer and leukemia cell lines, suggesting potential as an anticancer agent .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of related compounds, indicating that this compound may also exhibit similar effects:
- In vivo studies have shown reductions in inflammatory markers in animal models, suggesting a possible therapeutic role in inflammatory diseases .
Neuropharmacological Effects
Given the presence of the piperazine moiety, the compound may also influence neuropharmacological pathways:
- Studies suggest potential anxiolytic or antidepressant-like effects, warranting further investigation into its impact on neurotransmitter systems such as serotonin and dopamine .
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of molecules described in the evidence:
Isoxazole-Piperazine Hybrids: Compound w3 (from ): A piperazinyl methanone derivative with triazole and pyrimidine substituents. While lacking the isoxazole-furan system, its piperazine core and methanone linkage are analogous. The synthesis of w3 involved coupling a pyrimidinylamine intermediate with a piperazine-containing benzophenone, highlighting a common strategy for such hybrids . Isoxazolo[3,4-d]pyridazines (): These compounds feature fused isoxazole and pyridazine rings with triazole and aryl substituents. Their synthesis via cyclization reactions (e.g., using acetylacetone and hydrazine derivatives) parallels methods that could theoretically apply to the target compound .
Furan-Containing Heterocycles :
- 4b (): A furan-substituted isoxazolopyridazine derivative. Its spectral characterization (NMR, IR) confirms the stability of the furan-isoxazole linkage, which is structurally similar to the target compound’s core .
Piperazine-Based Methanones: Benzoyl derivatives (): Synthesized via benzoylation of pyrazolones using calcium hydroxide and benzoyl chloride. This method could theoretically adapt to introduce the pyridinyl-piperazine moiety in the target compound .
Physicochemical and Pharmacological Comparisons
However, inferences can be drawn from analogs:
Key Differentiators
- Synthetic Complexity : Compared to w3 (), the furan-isoxazole moiety likely requires orthogonal protection-deprotection steps to avoid side reactions during piperazine coupling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
